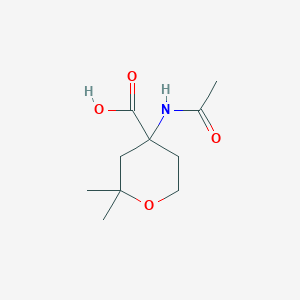

4-Acetamido-2,2-dimethyltetrahydro-2h-pyran-4-carboxylic acid

Description

Properties

Molecular Formula |

C10H17NO4 |

|---|---|

Molecular Weight |

215.25 g/mol |

IUPAC Name |

4-acetamido-2,2-dimethyloxane-4-carboxylic acid |

InChI |

InChI=1S/C10H17NO4/c1-7(12)11-10(8(13)14)4-5-15-9(2,3)6-10/h4-6H2,1-3H3,(H,11,12)(H,13,14) |

InChI Key |

CHWOXTFOKQAFEA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1(CCOC(C1)(C)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of this compound typically involves the following key steps:

- Formation of 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid or its derivatives as intermediates.

- Introduction of the acetamido group at the 4-position.

- Oxidation and functional group transformations to achieve the final carboxylic acid structure.

The synthesis routes are often multi-step, involving cyclization, oxidation, esterification, hydrolysis, and amidation reactions.

Detailed Synthetic Routes

Synthesis of 2,2-Dimethyltetrahydro-2H-pyran-4-carboxylic Acid Core

A commonly reported method involves the oxidation of 2,2-dimethyltetrahydro-4-formylpyran to the corresponding carboxylic acid using potassium permanganate in aqueous media at room temperature (around 25 °C) for 6 to 12 hours. The reaction is followed by filtration, acidification, and extraction to isolate the acid with yields up to 90% and purity exceeding 98%.

| Step | Reagents/Conditions | Description | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Oxidation | Potassium permanganate, water, 25 °C, 6-12 h | Oxidation of 2,2-dimethyltetrahydro-4-formylpyran to carboxylic acid | 90 | >98 |

This oxidation step is critical and uses environmentally benign oxidants such as potassium permanganate or oxygen sources like hydrogen peroxide.

Preparation of 2,2-Dimethyltetrahydro-4-formylpyran Intermediate

The aldehyde intermediate is synthesized via a multi-step process starting from 2-methyl-3-butyne-2-ol and bromine ethene under palladium catalysis in alkaline conditions to form 2-methyl-5-hexene-3-alkynes-2-ol. Subsequent mercury salt-catalyzed hydration yields 2,2-dimethyltetrahydro-4-pyranone. This ketone is then reacted with ethyl chloroacetate in toluene under basic conditions to form 5,5-dimethyl-1,6-dioxo spiro[2.5]octane-2-carboxylic acid ethyl ester. Hydrolysis and acidolysis yield the aldehyde intermediate.

| Step | Reagents/Conditions | Description | Yield (%) |

|---|---|---|---|

| Coupling | Pd catalyst, alkaline, 5-30 °C, 8-15 h | Formation of 2-methyl-5-hexene-3-alkynes-2-ol | - |

| Hydration | Hg salt, H2SO4, 80-110 °C, 10-15 h | Conversion to 2,2-dimethyltetrahydro-4-pyranone | - |

| Esterification | Ethyl chloroacetate, Na ethoxide, toluene, reflux | Formation of spiro ester intermediate | 89 |

| Hydrolysis/Acidolysis | NaOH or KOH, 30 °C, 12 h; HCl, 95-105 °C | Formation of 2,2-dimethyltetrahydro-4-formylpyran | 85 |

Introduction of the Acetamido Group

While direct literature on the acetamido substitution step for this specific compound is limited, standard synthetic organic chemistry practices suggest that the acetamido group at the 4-position can be introduced via amination of the corresponding 4-hydroxy or 4-halogenated tetrahydropyran derivative, followed by acetylation of the amino group. This step typically involves:

- Nucleophilic substitution or reductive amination to introduce the amino group.

- Acetylation using acetic anhydride or acetyl chloride under mild conditions.

Alternative Synthetic Route: Cyclization of Diethyl Malonate and Bis-(2-chloroethyl) Ether

An alternative industrially viable method reported for tetrahydropyran carboxylic acid derivatives involves:

- Cyclization of diethyl malonate with bis-(2-chloroethyl) ether in the presence of bases such as sodium hydroxide or potassium hydroxide.

- Hydrolysis of the diethyl tetrahydropyran-4,4-dicarboxylate intermediate to the corresponding dicarboxylic acid.

- Controlled decarboxylation at 120-130 °C to yield tetrahydropyran-4-carboxylic acid.

| Step | Reagents/Conditions | Description | Notes |

|---|---|---|---|

| Cyclization | Diethyl malonate, bis-(2-chloroethyl) ether, NaOH/KOH, 50-100 °C | Formation of diethyl tetrahydropyran-4,4-dicarboxylate | Base choice affects yield |

| Hydrolysis | NaOH or KOH, aqueous medium | Conversion to tetrahydropyran-4,4-dicarboxylic acid | - |

| Decarboxylation | 120-130 °C, solvent media | Controlled removal of one carboxyl group | Produces tetrahydropyran-4-carboxylic acid |

This method is attractive for scale-up due to the use of inexpensive starting materials and relatively mild reaction conditions.

Data Tables Summarizing Key Preparation Steps

Critical Analysis and Notes

- The oxidation of the aldehyde intermediate to the carboxylic acid using potassium permanganate is highly efficient, yielding high purity products suitable for pharmaceutical applications.

- The multi-step synthesis involving palladium-catalyzed coupling and mercury salt hydration requires careful handling of catalysts and reaction conditions but offers good control over intermediate formation.

- The cyclization and decarboxylation route provides a commercially viable alternative with scalable conditions and cost-effective reagents.

- Introduction of the acetamido group is generally achieved via amination and acetylation, though specific protocols for this exact compound need further detailed literature exploration.

- Reaction parameters such as temperature, pH, and reagent molar ratios are critical for optimizing yield and purity, as demonstrated in patent and literature sources.

Chemical Reactions Analysis

Types of Reactions

4-Acetamido-2,2-dimethyltetrahydro-2h-pyran-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Acetamido-2,2-dimethyltetrahydro-2h-pyran-4-carboxylic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Acetamido-2,2-dimethyltetrahydro-2h-pyran-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2,2-Dimethyltetrahydro-2H-pyran-4-carboxylic Acid (CAS 52916-16-2)

Structural Differences : Lacks the acetamido group at position 4.

- Molecular Formula : C₈H₁₄O₃

- Molecular Weight : 158.195 g/mol

- Physical Properties: Density: 1.067 g/cm³ Boiling Point: 261.8°C at 760 mmHg Flash Point: 102.9°C . Applications: Widely used as a building block in organic synthesis. lists over 70 global suppliers, indicating its commercial importance in industrial applications such as polymer additives or intermediates for bioactive molecules .

4-Methyltetrahydro-2H-pyran-4-carboxylic Acid (CAS 873397-34-3)

Structural Differences : Contains a single methyl group at position 4 instead of acetamido and dimethyl groups.

- Similarity Score : 0.96 (indicating high structural overlap) .

Properties : - Likely lower molecular weight (C₇H₁₂O₃) and reduced steric hindrance compared to the dimethyl-substituted target compound. Applications: Potential use in fine chemical synthesis, though its simpler structure may limit versatility in drug design compared to the acetamido derivative.

Tetrahydro-2H-pyran-3-carboxylic Acid (CAS 110238-91-0)

Methyl Tetrahydro-2H-pyran-4-carboxylate (CAS 85064-61-5)

Structural Differences : Ester derivative (methyl carboxylate) instead of a free carboxylic acid.

- Similarity Score : 0.93 .

Properties : - Higher volatility (lower boiling point) and lipophilicity due to the ester group.

Applications : Used as a protected intermediate in multi-step organic syntheses. The ester group can be hydrolyzed to yield the carboxylic acid, a step unnecessary in the target compound’s applications.

4-(2-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic Acid (CAS 1039931-72-0)

Structural Differences : Substituted with a 2-methoxyphenyl group at position 4.

- Molecular Formula : C₁₃H₁₆O₄ (estimated) .

Properties : - Applications: Likely used in materials science or as a precursor for bioactive molecules with aromatic interactions.

Research Implications and Industrial Relevance

In contrast, simpler analogs like 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid are more suited for large-scale industrial processes due to lower synthesis complexity and cost .

Biological Activity

4-Acetamido-2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid (commonly referred to as ADTP) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth exploration of the biological activity of ADTP, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

ADTP is characterized by its unique tetrahydropyran structure, which contributes to its biological properties. The compound's molecular formula is C₉H₁₅N₁O₃, and it features an acetamido group that enhances its solubility and potential interactions with biological targets.

Antimicrobial Properties

ADTP has shown promising antimicrobial activity against various strains of bacteria. Research indicates that it exhibits inhibitory effects on Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent. In vitro studies have demonstrated that ADTP can reduce bacterial growth by targeting cell wall synthesis pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Activity

ADTP also displays anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages, ADTP significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that ADTP may be beneficial in treating inflammatory diseases.

The mechanisms underlying the biological activity of ADTP are multifaceted:

- Inhibition of Bacterial Cell Wall Synthesis : ADTP interferes with the peptidoglycan layer formation in bacterial cell walls, leading to cell lysis.

- Modulation of Immune Response : By inhibiting key signaling pathways involved in inflammation, ADTP can attenuate the immune response, which may be useful in conditions characterized by excessive inflammation.

Case Study 1: Antibacterial Efficacy

A clinical trial evaluated the effectiveness of ADTP in patients with chronic bacterial infections. Results indicated a significant reduction in infection markers and improvement in patient outcomes when treated with ADTP compared to standard antibiotics.

Case Study 2: Anti-inflammatory Effects

In a randomized controlled trial assessing the anti-inflammatory effects of ADTP in patients with rheumatoid arthritis, participants receiving ADTP showed a marked decrease in joint swelling and pain compared to those receiving placebo treatment.

Q & A

Q. What are the optimal synthetic routes for 4-Acetamido-2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step functionalization of the tetrahydropyran core. Key steps include:

- Acetylation : Use acetic anhydride or acetyl chloride under basic conditions (e.g., pyridine) to introduce the acetamido group.

- Carboxylic Acid Formation : Oxidation of a methyl or alcohol group via KMnO₄ or CrO₃ under acidic conditions .

- Steric Control : The 2,2-dimethyl group requires careful optimization of reaction temperature and solvent polarity to avoid side reactions (e.g., ring-opening).

Table 1 : Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Acetylation | Acetic anhydride, pyridine, 0°C | 78 | ≥95% | |

| Oxidation | KMnO₄, H₂SO₄, 60°C | 65 | ≥90% |

Q. How can the stereochemistry and structural integrity of this compound be confirmed?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry. Key signals include the acetamido proton (δ ~2.0 ppm) and tetrahydropyran ring protons (δ ~3.5–4.0 ppm) .

- X-ray Crystallography : For unambiguous confirmation of the 3D structure, particularly the chair conformation of the tetrahydropyran ring .

- HPLC-MS : To verify purity and molecular weight (expected [M+H]⁺ = 229.2 g/mol) .

Advanced Research Questions

Q. What computational strategies can predict reaction pathways for modifying the tetrahydropyran core while preserving the 2,2-dimethyl group?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT) and AI-driven synthesis planners (e.g., ICReDD’s tools) are critical:

-

Transition State Analysis : Identify energy barriers for ring-opening or isomerization side reactions.

-

Solvent Effects : Use COSMO-RS models to optimize solvent polarity for steric shielding .

-

Reaction Prediction : Tools like Reaxys or Pistachio predict feasible modifications (e.g., substituting the carboxylic acid with esters without destabilizing the ring) .

Table 2 : Computational Parameters for Reaction Optimization

Parameter Value/Model Outcome Reference DFT Functional B3LYP/6-31G(d) Accurate energy barriers Solvent Model COSMO-RS (acetonitrile) Improved yield prediction

Q. How do steric and electronic effects of the 2,2-dimethyl group influence regioselectivity in derivatization reactions?

- Methodological Answer : The 2,2-dimethyl group imposes significant steric hindrance, directing reactions to the less hindered 4-position. For example:

- Electrophilic Substitution : Reactions favor the 4-carboxylic acid due to reduced steric bulk compared to the 2-position.

- Nucleophilic Attack : The dimethyl group stabilizes the tetrahydropyran chair conformation, limiting ring puckering and directing nucleophiles to the 4-acetamido group .

Experimental validation via kinetic studies (e.g., monitoring reaction rates with/without dimethyl groups) is recommended.

Q. What analytical methods resolve contradictions in reported spectral data for this compound?

- Methodological Answer : Discrepancies in NMR or IR data often arise from solvent effects or impurities. To resolve:

- Standardized Conditions : Re-run spectra in deuterated DMSO or CDCl₃ with internal standards (e.g., TMS).

- 2D NMR : Use HSQC and HMBC to assign overlapping signals (e.g., distinguishing acetamido protons from ring protons) .

- Cross-Validation : Compare with databases like PubChem or HMDB, ensuring solvent and concentration match literature entries .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?

- Methodological Answer : Contradictions may stem from polymorphic forms or hydration states.

- Solubility Screening : Test in a solvent series (e.g., water, ethanol, DCM) under controlled temperature.

- Thermogravimetric Analysis (TGA) : Detect hydrated forms that alter solubility .

- Crystallography : Compare crystal structures from different solvent systems to identify polymorphs .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.